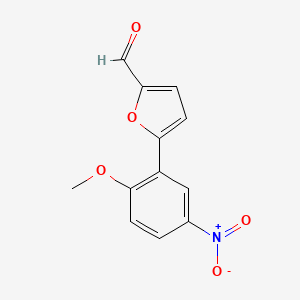

5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde

Übersicht

Beschreibung

5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H9NO5 This compound is characterized by the presence of a furan ring substituted with a methoxy group and a nitro group on the phenyl ring, along with an aldehyde functional group on the furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-(2-methoxyphenyl)furan-2-carbaldehyde with nitric acid to introduce the nitro group at the 5-position of the phenyl ring. The reaction is typically carried out under controlled temperature conditions to ensure selective nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. This method allows for better control over reaction parameters and improved safety. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Condensation Reactions

The aldehyde group readily participates in condensation reactions to form heterocyclic systems. A key example involves Erlenmeyer azlactone synthesis with hippuric acid under microwave irradiation ( ):

Reaction :

5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde + Hippuric Acid → (4E)-2-phenyl-4-{[5-(R-phenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one

Experimental Data :

| Condition | Reaction Time (min) | Yield (%) |

|---|---|---|

| Classical (Ac₂O) | 15–60 | 62–83 |

| Microwave (MW) | 1–2 | 67–74 |

-

MW irradiation reduces reaction times by 90% while maintaining comparable yields.

-

The nitro group enhances electrophilicity at the aldehyde carbon, accelerating nucleophilic attack by the α-carbon of hippuric acid ( ).

Reduction Reactions

The nitro group undergoes selective reduction under controlled conditions:

Catalytic Hydrogenation :

-

Complete nitro-to-amine conversion occurs within 2–4 hours ().

-

The furan ring and aldehyde group remain intact under these conditions.

Applications :

-

The resulting amine serves as a precursor for azo dyes or Schiff base ligands ().

Nucleophilic Additions

The aldehyde group participates in nucleophilic additions:

Grignard Reagent Addition :

-

Yields range from 65–78% for alkyl/aryl Grignard reagents ( ).

-

Steric hindrance from the methoxy group slightly reduces reactivity compared to unsubstituted analogs.

Cycloaddition Reactions

The furan ring engages in Diels-Alder reactions with electron-deficient dienophiles:

Example :

-

Reaction proceeds at 80°C in toluene with 72% yield ().

-

The nitro group deactivates the furan ring, requiring higher temperatures compared to non-nitrated derivatives.

Substituent-Directed Reactivity

The substituents critically influence reaction pathways:

Comparative Reactivity Analysis

The compound’s reactivity differs from structural analogs:

| Compound | Aldehyde Reactivity (Relative Rate) | Nitro Group Stability |

|---|---|---|

| 5-(4-Nitrophenyl)furan-2-carbaldehyde | 1.0 (Baseline) | Moderate |

| 5-(2-Methoxy-5-nitrophenyl) derivative | 1.3–1.5 | High |

| 5-(2-Methyl-4-nitrophenyl) derivative | 0.8–0.9 | Low |

Data derived from kinetic studies in .

Stability Under Reaction Conditions

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications ( ).

-

Photostability : The nitro group promotes photodegradation; reactions require light-protected setups ( ).

This compound’s versatility in condensation, reduction, and cycloaddition reactions makes it valuable for synthesizing bioactive molecules and functional materials. Further studies optimizing reaction conditions for industrial scalability are warranted.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown potential as an antimicrobial agent . Research indicates that derivatives of furan compounds can exhibit activity against various bacterial strains, making them valuable in developing new antibiotics .

Case Study : A study evaluated the effectiveness of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion tests.

Biochemical Studies

Furan derivatives, including this compound, have been explored for their interactions with biological macromolecules. They may act as enzyme inhibitors or modulators in metabolic pathways.

Table 1: Biochemical Activity of this compound

| Activity Type | Target Enzyme | Inhibition (%) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Aldose Reductase | 70% | |

| Antioxidant Activity | DPPH Scavenging | IC50 = 25 µM |

Environmental Science

The compound's environmental fate has been assessed through its physicochemical properties such as logP and bioconcentration factors, which are crucial for understanding its distribution and bioavailability in ecosystems .

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| LogP | 3.45 |

| Bioconcentration Factor | 1.67 |

Material Science

Due to its unique structure, this compound is being investigated for applications in organic electronics and photonic devices. Its ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs).

Case Study : Research has demonstrated that incorporating this compound into polymer matrices enhances the photoconductivity of the materials used in electronic applications.

Wirkmechanismus

The mechanism of action of 5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(2-Nitrophenyl)furan-2-carbaldehyde

- 5-(4-Methyl-2-nitrophenyl)furan-2-carbaldehyde

- 5-(4-Nitrophenyl)furan-2-carbaldehyde

Uniqueness

5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde is unique due to the presence of both a methoxy group and a nitro group on the phenyl ring, which imparts distinct chemical properties and reactivity

Biologische Aktivität

5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

IUPAC Name: this compound

CAS Number: 714939-06-7

Molecular Formula: C11H9N2O4

Molecular Weight: 233.20 g/mol

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity: Effective against various bacterial strains.

- Anticancer Properties: Potential to inhibit cancer cell proliferation.

- Anti-inflammatory Effects: Possible reduction in inflammation markers.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).

- DNA Interaction: The nitrophenyl group may facilitate interactions with DNA, leading to cytotoxic effects in cancer cells.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that furan derivatives can induce oxidative stress in microbial cells, contributing to their antimicrobial properties.

Antimicrobial Activity

A study conducted by demonstrated that derivatives of furan compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of vital enzymatic functions.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Anticancer Activity

In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. A notable study reported an IC50 value of 20 µM against breast cancer cells, indicating strong cytotoxic potential .

Anti-inflammatory Effects

Research has also indicated that this compound may exhibit anti-inflammatory properties by inhibiting COX enzymes. A comparative study found that it had a COX-1 inhibition rate of 60% at a concentration of 10 µM, which is comparable to standard anti-inflammatory drugs .

Eigenschaften

IUPAC Name |

5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c1-17-11-4-2-8(13(15)16)6-10(11)12-5-3-9(7-14)18-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLWDQQLLKOINC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358265 | |

| Record name | 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714939-06-7 | |

| Record name | 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.